molecular formula C8H14F2O B3010596 (2R)-3-(3,3-Difluorocyclobutyl)-2-methylpropan-1-ol CAS No. 2248188-52-3

(2R)-3-(3,3-Difluorocyclobutyl)-2-methylpropan-1-ol

Cat. No. B3010596
CAS RN: 2248188-52-3
M. Wt: 164.196
InChI Key: WCNXWUTVEZZCBT-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-3-(3,3-Difluorocyclobutyl)-2-methylpropan-1-ol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a chiral alcohol that can be synthesized using different methods.

Scientific Research Applications

(2R)-3-(3,3-Difluorocyclobutyl)-2-methylpropan-1-ol has been found to have various applications in scientific research. One of its main applications is in the field of medicinal chemistry. It has been shown to have potential as a drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders.

Mechanism of Action

The mechanism of action of (2R)-3-(3,3-Difluorocyclobutyl)-2-methylpropan-1-ol is not fully understood. However, studies have shown that it may act by inhibiting specific enzymes or signaling pathways in the body. For example, it has been found to inhibit the activity of certain kinases, which are involved in various cellular processes.
Biochemical and Physiological Effects
Studies have shown that this compound has various biochemical and physiological effects. For example, it has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit inflammation, and improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (2R)-3-(3,3-Difluorocyclobutyl)-2-methylpropan-1-ol in lab experiments is its high selectivity and potency. It has been found to be effective at very low concentrations, which makes it a valuable tool for studying specific biological processes. However, one of the limitations of using this compound is its high cost, which can be a barrier for some researchers.

Future Directions

There are several future directions for research involving (2R)-3-(3,3-Difluorocyclobutyl)-2-methylpropan-1-ol. One area of interest is in the development of new drugs based on this compound. Researchers are also exploring its potential as a tool for studying specific biological processes, such as cell signaling and gene expression. Additionally, there is interest in exploring its potential as a diagnostic tool for certain diseases.

Synthesis Methods

The synthesis of (2R)-3-(3,3-Difluorocyclobutyl)-2-methylpropan-1-ol can be achieved using different methods. One of the most common methods involves the use of cyclobutene as a starting material. The cyclobutene is subjected to a reaction with difluorocarbene, which leads to the formation of a cyclobutene difluorocarbene adduct. This adduct is then reacted with a Grignard reagent, followed by a reduction step to obtain this compound.

properties

IUPAC Name

(2R)-3-(3,3-difluorocyclobutyl)-2-methylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14F2O/c1-6(5-11)2-7-3-8(9,10)4-7/h6-7,11H,2-5H2,1H3/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCNXWUTVEZZCBT-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1CC(C1)(F)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1CC(C1)(F)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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